Cicloprolol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cicloprolol, ®-, also known as cycloprolol, is a β-adrenergic receptor antagonist (beta blocker) that was developed as an antihypertensive agent. Despite its promising pharmacological profile, it was never marketed. The compound is selective for the β1-adrenergic receptor and has weak partial agonist or intrinsic sympathomimetic activity .
Preparation Methods
Cicloprolol can be synthesized starting from 4-benzyloxyphenol. The synthetic route involves several steps, including the protection of phenolic hydroxyl groups, etherification, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions
Chemical Reactions Analysis
Cicloprolol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the parent compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The products are usually reduced forms of cicloprolol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the aromatic ring.
Scientific Research Applications
Cicloprolol has been studied extensively in the context of cardiovascular diseases. It has shown potential in the treatment of heart failure due to its ability to modulate β1-adrenergic receptors. Additionally, cicloprolol has been used in research to understand the pharmacodynamics and pharmacokinetics of beta blockers . Its high intrinsic sympathomimetic activity makes it a valuable compound for studying the effects of partial agonists on cardiovascular function .
Mechanism of Action
Cicloprolol exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily located in the heart. By blocking these receptors, cicloprolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This mechanism helps in managing conditions like hypertension and heart failure . The molecular targets involved include the β1-adrenergic receptor, and the pathways affected are those related to sympathetic nervous system activity .
Comparison with Similar Compounds
Cicloprolol is similar to other beta blockers such as betaxolol, xamoterol, and pindolol. it is unique due to its higher intrinsic sympathomimetic activity compared to many other beta blockers, though lower than xamoterol . This property makes cicloprolol particularly interesting for research into partial agonists. Other similar compounds include metoprolol, propranolol, and atenolol, which are also used to manage cardiovascular conditions .
Properties
CAS No. |
118107-95-2 |
---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3/t16-/m1/s1 |
InChI Key |
JNDJPKHYZWRRIS-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)OCCOCC2CC2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.